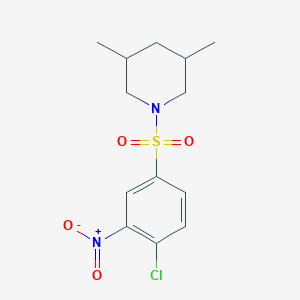

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Méthodes De Préparation

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Analyse Des Réactions Chimiques

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Applications De Recherche Scientifique

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound’s nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the MAPK and NF-κB signaling pathways .

Comparaison Avec Des Composés Similaires

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:

4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

3,5-Dimethylpiperidine: The piperidine ring component of the target compound.

4-Chloro-3-nitrobenzenesulfonic acid: Another related compound with similar structural features but different functional groups.

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical reactivity and potential biological activity .

Activité Biologique

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its unique structural properties, characterized by a piperidine ring and a sulfonyl group, suggest potential biological activities worth exploring. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine |

| CAS Number | 749920-16-9 |

| Molecular Formula | C13H17ClN2O4S |

| Molecular Weight | 332.8 g/mol |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group may form strong interactions with biological macromolecules. These interactions can modulate enzyme activity and receptor function, particularly in pathways such as MAPK and NF-κB signaling .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Preliminary research indicates that this compound may have anticancer effects. In vitro studies have reported that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach to cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Intermediate for synthesis | Nucleophilic substitution |

| 3,5-Dimethylpiperidine | Mild analgesic effects | Interaction with neurotransmitter receptors |

| 4-Chloro-3-nitrobenzenesulfonic acid | Antimicrobial | Disruption of bacterial cell walls |

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDNAYAGNMPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.